molecular formula C17H23FN2O B12532807 Pyridine,3-(6-fluoro-1-hexyn-1-yl)-5-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]-

Pyridine,3-(6-fluoro-1-hexyn-1-yl)-5-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]-

Cat. No.: B12532807
M. Wt: 290.38 g/mol
InChI Key: HZRJVZGFTVHZGZ-INIZCTEOSA-N
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Description

Structural Characterization and Nomenclature

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(6-fluorohex-1-yn-1-yl)-5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine . This name is derived through the following systematic approach:

  • Parent structure : Pyridine serves as the base heterocycle.
  • Substituent positions :
    • Position 3 : A 6-fluorohex-1-ynyl group, comprising a six-carbon chain with a terminal fluorine atom and a triple bond between C1 and C2.
    • Position 5 : A methoxy group attached to a (2S)-1-methylpyrrolidinyl moiety.

The stereochemical descriptor (2S) specifies the absolute configuration of the pyrrolidine ring’s second carbon. The molecular formula C₁₇H₂₃FN₂O (molecular weight: 290.38 g/mol) reflects the integration of these substituents into the pyridine core.

Table 1: Key Identifiers

Property Value Source
CAS Registry Number 820231-82-1
ChemSpider ID 9533177
SMILES Notation CN1CCC[C@H]1COC2=CN=CC(=C2)C#CCCCCF
InChI Key HZRJVZGFTVHZGZ-INIZCTEOSA-N

Molecular Architecture Analysis

Pyridine Core Substituent Configuration

The pyridine ring’s substitution pattern critically determines electronic and steric properties:

  • C3 Position : The 6-fluorohex-1-ynyl group introduces a rigid alkyne spacer (C≡C) at C1–C2, followed by four methylene units (–CH₂–) and a terminal fluorine atom. This structure imposes linear geometry at the triple bond, restricting rotational freedom proximal to the pyridine ring .
  • C5 Position : The methoxy group (–O–) bridges the pyridine ring to a (2S)-1-methylpyrrolidinyl substituent. The pyrrolidine ring adopts a puckered conformation, with the methyl group at N1 and the methoxy group at C2 creating a chiral center .

Figure 1: Substituent Spatial Arrangement
(The pyridine core is planar, with the fluorohexynyl group extending perpendicularly and the pyrrolidinylmethoxy group occupying an equatorial position relative to the ring.)

Stereochemical Analysis of (2S)-1-Methyl-2-Pyrrolidinyl Methoxy Group

The (2S) configuration at the pyrrolidine’s C2 position arises from the Cahn-Ingold-Prelog priority rules:

  • Chiral center : C2 of the pyrrolidine ring.
  • Substituents :
    • Highest priority : Methoxy group (–O–).
    • Second priority : Methyl group at N1.
    • Third priority : Methylene chain (C3–C5).

The S configuration places the methoxy group in a counterclockwise orientation when viewed from the highest-priority substituent, influencing molecular interactions such as hydrogen bonding and hydrophobic contacts . Computational models indicate that this stereochemistry stabilizes the molecule through intramolecular van der Waals interactions between the pyrrolidine methyl group and the pyridine π-system .

Fluorohexynyl Side Chain Conformational Studies

The 6-fluorohex-1-ynyl side chain exhibits unique conformational behavior due to electronic and steric factors:

  • Triple bond rigidity : The C≡C bond enforces a linear geometry, minimizing torsional flexibility between C1 and C2.
  • Fluorine electronegativity : The terminal fluorine atom induces a dipole moment along the hexynyl chain, polarizing adjacent C–H bonds and favoring staggered conformations to minimize electrostatic repulsion .
  • Chain length effects : Compared to shorter fluoroalkynes, the hexynyl chain’s length permits greater rotational freedom in the methylene segments (C3–C6), though fluorine’s electron-withdrawing effect slightly restricts this mobility .

Table 2: Conformational Energy Barriers

Conformation Dihedral Angle (C2–C3–C4–C5) Relative Energy (kcal/mol)
Staggered 180° 0.0
Eclipsed 2.3

Data inferred from analogous fluorinated alkanes .

The fluorohexynyl group’s conformation impacts molecular packing in solid states and solvation dynamics in polar solvents. Nuclear magnetic resonance (NMR) studies of similar compounds reveal that fluorine’s deshielding effect splits signals for proximal protons, confirming restricted rotation .

Properties

Molecular Formula

C17H23FN2O

Molecular Weight

290.38 g/mol

IUPAC Name

3-(6-fluorohex-1-ynyl)-5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine

InChI

InChI=1S/C17H23FN2O/c1-20-10-6-8-16(20)14-21-17-11-15(12-19-13-17)7-4-2-3-5-9-18/h11-13,16H,2-3,5-6,8-10,14H2,1H3/t16-/m0/s1

InChI Key

HZRJVZGFTVHZGZ-INIZCTEOSA-N

Isomeric SMILES

CN1CCC[C@H]1COC2=CN=CC(=C2)C#CCCCCF

Canonical SMILES

CN1CCCC1COC2=CN=CC(=C2)C#CCCCCF

Origin of Product

United States

Preparation Methods

Synthesis of 5-Methoxy Pyridine Precursors

The 5-methoxy group is introduced via nucleophilic aromatic substitution (NAS) or directed ortho-metalation (DoM):

  • Method A : Nitration of 3,5-lutidine followed by methoxylation under alkaline conditions achieves 5-methoxy substitution.
  • Method B : Directed lithiation at C5 using LDA (lithium diisopropylamide) and subsequent quenching with methyl chloroformate yields 5-methoxy-3-bromopyridine.

Key Data :

Method Starting Material Reagent Yield Reference
A 3,5-Lutidine HNO₃/H₂SO₄, then NaOMe 68%
B 3-Bromopyridine LDA, MeOCOCl 72%

Introduction of 6-Fluoro-1-Hexynyl Group at C3

The fluorinated alkyne moiety is installed via Sonogashira coupling or fluorinated building block incorporation .

Sonogashira Coupling

A palladium-catalyzed cross-coupling between 3-bromo-5-methoxypyridine and 6-fluoro-1-hexyne:

  • Conditions : Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), Et₃N, 80°C, 12h.
  • Yield : 78% (isolated after silica gel chromatography).

Fluorination Post-Coupling

Alternative approaches use HF-DMPU complexes for late-stage fluorination:

  • Step 1 : Coupling of 3-bromo-5-methoxypyridine with 1-hexyn-6-ol.
  • Step 2 : Fluorination with DMPU/HF (65 wt%) at 55°C for 3h.
  • Yield : 82% (19F NMR confirmed).

Stereoselective Synthesis of (2S)-1-Methyl-2-Pyrrolidinylmethoxy Group

The chiral pyrrolidine side chain requires enantioselective methods:

Chiral Pool Synthesis

  • Starting Material : (S)-Prolinol is methylated at N1 using MeI/K₂CO₃ in DMF.
  • Methoxylation : The hydroxyl group is converted to a methoxy group via Mitsunobu reaction (DIAD, PPh₃, MeOH).

Asymmetric Catalysis

  • Catalyst : Jacobsen’s Co-salen complex for kinetic resolution of racemic 2-pyrrolidinemethanol.
  • Enantiomeric Excess : >98% ee (HPLC with chiral column).

Final Assembly and Purification

The methoxy-pyrrolidine moiety is attached via Mitsunobu coupling or alkylation :

Mitsunobu Reaction

  • Conditions : DIAD, PPh₃, THF, 0°C to RT, 24h.
  • Yield : 65% (dr >20:1 for 2S configuration).

Alkylation of Pyridine-Oxide

  • Step 1 : Pyridine oxidation with mCPBA to N-oxide.
  • Step 2 : SN2 displacement with (2S)-1-methyl-2-pyrrolidinylmethanol triflate.
  • Yield : 58%.

Analytical Characterization

Critical data for validating synthetic success:

Parameter Method Result
Purity HPLC ≥99.5% (C18 column, MeCN/H₂O)
Stereochemistry Chiral HPLC 99.2% ee
Fluorine Content 19F NMR δ = -112.3 ppm (CF)
Molecular Weight HRMS m/z 291.1804 [M+H]+

Challenges and Optimization

  • Regioselectivity : Competing C2/C4 substitutions minimized using bulky ligands (XPhos) in Sonogashira coupling.
  • Fluorine Stability : DMPU/HF avoids decomposition seen with pyridine/HF systems.
  • Scalability : Patent WO1999010326A1 reports kilogram-scale production via continuous flow nitration.

Chemical Reactions Analysis

Types of Reactions

Pyridine,3-(6-fluoro-1-hexyn-1-yl)-5-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

Pyridine derivatives are known for their role as pharmaceutical agents. The specific compound has been studied for its potential as a beta-secretase inhibitor , which is crucial in the treatment of Alzheimer's disease. Beta-secretase is involved in the cleavage of amyloid precursor protein, leading to the formation of beta-amyloid plaques associated with Alzheimer’s pathology .

Case Study: Alzheimer's Disease Treatment
In a study focused on beta-secretase inhibitors, compounds similar to Pyridine, 3-(6-fluoro-1-hexyn-1-yl)-5-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]- were found to modulate enzyme activity effectively, suggesting their utility in slowing cognitive decline and managing symptoms associated with Alzheimer's disease .

Anticancer Research

Research indicates that pyridine derivatives can exhibit anticancer properties by inhibiting various kinases involved in tumor growth and proliferation. The compound's structure suggests it may interact with mixed lineage kinases (MLKs), which play a role in cancer progression .

Case Study: Inhibition of Mixed Lineage Kinases
A patent describes substituted pyrrolo[2,3-b]pyridines as effective MLK inhibitors, highlighting the potential of pyridine-based compounds in cancer therapeutics . Further exploration into the specific interactions and efficacy of Pyridine, 3-(6-fluoro-1-hexyn-1-yl)-5-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]- could yield promising results.

Neuropharmacology

The neuroactive properties of pyridine derivatives make them candidates for treating neurological disorders beyond Alzheimer's disease. Their ability to cross the blood-brain barrier allows them to affect central nervous system pathways.

Case Study: Cognitive Enhancers
Studies have shown that certain pyridine derivatives can enhance cognitive function and memory retention in animal models. This effect is attributed to their interaction with neurotransmitter systems, suggesting that Pyridine, 3-(6-fluoro-1-hexyn-1-yl)-5-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]- might also possess cognitive-enhancing properties .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential beta-secretase inhibitor for Alzheimer's treatment
Anticancer ResearchPossible MLK inhibitor aiding in cancer therapy
NeuropharmacologyPotential cognitive enhancer affecting neurotransmitter systems

Mechanism of Action

The mechanism of action of Pyridine,3-(6-fluoro-1-hexyn-1-yl)-5-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The compound’s analogs differ primarily in substituent groups at the 3- and 5-positions of the pyridine ring. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
Target Compound (820231-82-1) C₁₇H₂₂FN₂O₂ 305.37 g/mol 3: 6-fluorohexynyl; 5: (2S)-1-methylpyrrolidinyl methoxy Potential CNS or kinase modulation
Analog 1 (820231-85-4) C₁₆H₂₀FN₂O₂ 291.35 g/mol 3: 6-fluorohexynyl; 5: (2S)-2-pyrrolidinylmethoxy (no methyl group) Reduced lipophilicity vs. target
Analog 2 (820231-78-5) C₁₄H₁₇FN₂O₂ 264.30 g/mol 3: Propyn-1-ol; 5: (2S)-1-methylpyrrolidinyl methoxy Higher solubility due to hydroxyl
Quinazolinyl Derivative (2417918-80-8) C₂₆H₃₀ClF₄N₇O 568.01 g/mol 3: Trifluoromethyl; 5: Quinazolinyl-piperazinyl-pyrrolidinyl methoxy Kinase inhibition (e.g., EGFR targets)
Boronated Analog (1375302-99-0) C₁₈H₂₂BNO₃ 311.20 g/mol 3: Phenylmethoxy; 5: Dioxaborolane Suzuki coupling intermediate

Impact of Substituent Modifications

  • Fluorine vs. Other Halogens: The 6-fluorohexynyl group in the target compound may improve metabolic stability compared to non-fluorinated analogs (e.g., nicotine derivatives in ) . In contrast, the quinazolinyl derivative (CAS 2417918-80-8) incorporates chlorine and trifluoromethyl groups, enhancing electrophilic reactivity and target affinity .
  • Pyrrolidinyl vs.
  • Alkyne Chain Length : The hexynyl chain in the target compound offers greater hydrophobicity than the propynyl group in CAS 820231-78-5, influencing membrane permeability .

Biological Activity

The compound Pyridine,3-(6-fluoro-1-hexyn-1-yl)-5-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]- (CAS Number: 820231-82-1) is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C17H23FN2O
  • Molecular Weight: 290.38 g/mol
  • Density: 1.10±0.1 g/cm³ (predicted)
  • Boiling Point: 423.2±40.0 °C (predicted) .

Biological Activity Overview

Research indicates that pyridine derivatives often exhibit a range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. The presence of fluorine in the structure typically enhances lipophilicity and bioactivity, facilitating better interaction with biological targets.

Antimicrobial Activity

One study highlighted the antibacterial properties of pyridine derivatives, suggesting that modifications to the pyridine ring can significantly enhance antibacterial efficacy. Compounds similar to Pyridine,3-(6-fluoro-1-hexyn-1-yl)-5-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]- showed promising results against Gram-positive bacteria, with specific derivatives demonstrating strong bacteriostatic activity comparable to established antibiotics like linezolid .

Table 1: Antibacterial Activity of Pyridine Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
21dS. pneumoniae0.5 μg/ml
21bE. faecalis0.25 μg/ml
LinezolidVariousVariable

Neuroprotective Effects

The compound has been proposed for use in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier effectively. Its structural features may allow it to act as a histone deacetylase (HDAC) inhibitor, which is beneficial in neuroprotection and cancer therapy . The oxime derivatives related to this compound have been noted for their potential in treating conditions like Alzheimer's disease .

The mechanisms through which Pyridine,3-(6-fluoro-1-hexyn-1-yl)-5-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]- exerts its effects include:

Antibacterial Action:
The introduction of fluorine enhances the binding affinity of the compound to bacterial targets, improving its penetration through biofilms and cellular membranes . Molecular docking studies suggest that these compounds interact effectively with bacterial ribosomes and other essential proteins.

Neuroprotective Mechanism:
As an HDAC inhibitor, this compound may modulate gene expression related to neuroprotection and apoptosis pathways. This action can lead to improved neuronal survival and function under stress conditions .

Case Studies

Several studies have evaluated the biological activity of pyridine derivatives:

  • Study on Antibacterial Efficacy : A series of pyridine derivatives were synthesized and tested against various bacterial strains. The study concluded that modifications at specific positions on the pyridine ring significantly impacted antibacterial potency and resistance profiles .
  • Neuroprotective Assessment : Research focused on the neuroprotective properties of similar compounds indicated that they could reduce oxidative stress markers in neuronal cell cultures, suggesting potential applications in treating neurodegenerative disorders .

Q & A

Q. Q1. What are the key challenges in synthesizing this pyridine derivative, and how can reaction conditions be optimized to improve yield?

Answer: The synthesis of this compound involves multi-step reactions, including fluorination, alkyne coupling, and stereoselective pyrrolidinyl methoxy installation. Key challenges include:

  • Fluorination selectivity : The 6-fluoro-hexynyl group requires precise control to avoid over-fluorination or side reactions. Use of fluorinating agents like Selectfluor® under inert conditions (argon) is recommended .
  • Stereochemistry control : The (2S)-1-methyl-2-pyrrolidinyl group demands chiral resolution or asymmetric synthesis. Lithium aluminum hydride (LiAlH₄) reduction of precursor ketones (e.g., Method C in ) achieved 83% yield for similar structures .
  • Purification : HPLC with C18 columns and gradient elution (e.g., 0.1% TFA in H₂O/acetonitrile) ensures >98% purity .

Q. Table 1: Optimization of Synthetic Steps

StepReagents/ConditionsYield Improvement Strategy
FluorinationSelectfluor®, DCM, 0°CSlow addition of fluorinating agent
Alkyne CouplingSonogashira coupling, Pd(PPh₃)₄Use degassed solvents (THF/toluene)
Chiral ResolutionLiAlH₄ in THF, refluxMonitor reaction by TLC (hexane:EtOAc)

Q. Q2. How can structural elucidation be performed to confirm the stereochemistry and substituent positions?

Answer: A combination of spectroscopic and computational methods is critical:

  • ¹H/¹³C NMR : Key protons include the pyrrolidinyl methoxy group (δ ~3.45–4.35 ppm) and fluoro-hexynyl protons (δ ~2.1–2.3 ppm). Compare shifts with analogs in and .
  • HRMS : Confirm molecular formula (e.g., [M+H]+ calculated for C₁₇H₂₄FNO₂: 310.1818; observed: 310.1821) .
  • X-ray crystallography : Resolve stereochemistry if crystals are obtainable (e.g., similar compounds in used D2O for crystallization) .

Advanced Research Questions

Q. Q3. What methodologies are recommended to assess this compound’s selectivity for nicotinic acetylcholine receptors (nAChRs) versus other targets?

Answer:

  • Radioligand binding assays : Use [³H]-epibatidine for α4β2-nAChR and [³H]-MLA for α7-nAChR. reported IC₅₀ values <10 nM for α4β2 selectivity in analogs .
  • Functional assays : Patch-clamp electrophysiology in Xenopus oocytes expressing human nAChR subtypes (e.g., EC₅₀ for α4β2 activation vs. α3β4 antagonism) .
  • Computational docking : Model interactions with α4β2 binding pockets (e.g., PyMOL with PDB 5KXI). The fluoro-hexynyl group may enhance hydrophobic interactions .

Q. Table 2: Selectivity Profile of Analogous Compounds

Compoundα4β2-nAChR IC₅₀ (nM)α7-nAChR IC₅₀ (nM)Selectivity Ratio
Analog A ()8.2 ± 1.1450 ± 3255:1
Analog B ()12.5 ± 2.3620 ± 4550:1

Q. Q4. How does the fluoro-hexynyl substituent influence metabolic stability and bioavailability?

Answer:

  • Metabolic stability : Fluorine reduces CYP450-mediated oxidation. In vitro liver microsomal assays (human/rat) showed t₁/₂ >120 min for fluorinated analogs vs. <30 min for non-fluorinated .
  • Bioavailability : The hexynyl group enhances lipophilicity (clogP ~2.8), improving membrane permeability (PAMPA assay: Pe ~12 × 10⁻⁶ cm/s) .
  • In vivo PK : In rats, fluorinated analogs achieved Cmax = 1.2 µg/mL at 2h post-IV dosing (1 mg/kg) .

Q. Q5. How can researchers resolve contradictions in spectroscopic data during structural analysis?

Answer:

  • Artifact identification : Check for solvent peaks (e.g., D2O residual HOD at δ 4.7 ppm) or decomposition products .
  • Dynamic effects : Variable-temperature NMR (e.g., 25°C to 60°C) resolves rotameric splitting in pyrrolidinyl groups .
  • Comparative analysis : Cross-reference with analogs (e.g., ’s ¹³C NMR shifts for TFA salts vs. free bases) .

Q. Methodological Resources

  • Synthetic protocols : ’s Method C (LiAlH₄ reduction) and Method B (Boc protection) .
  • Analytical tools : Agilent 1260 HPLC with Zorbax SB-C18 column (3.5 µm, 4.6 × 150 mm) .
  • Biological assays : α4β2-nAChR binding protocols from (Kd = 0.8 nM for [³H]-cytisine) .

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